molecular formula C3H5NS B147334 (Methylthio)acetonitrile CAS No. 35120-10-6

(Methylthio)acetonitrile

Cat. No.: B147334
CAS No.: 35120-10-6
M. Wt: 87.15 g/mol
InChI Key: ZRIGDBVSVFSVLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylthio)acetonitrile can be synthesized through various methods. One common approach involves the reaction of methylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and yield. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (Methylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Applications in Organic Synthesis

(Methylthio)acetonitrile serves as a versatile reagent in various organic synthesis processes. Its applications include:

  • Cyanomethylation Reactions : It acts as a cyanomethyl source in reactions involving amines, facilitating the formation of complex structures such as 3-cyanomethylated benzothio(seleno)phenes with yields ranging from 45% to 70% under optimized conditions .
  • Electrochemical Synthesis : Recent advancements have leveraged this compound in electrochemical oxidative cross-coupling reactions, enabling the synthesis of tetrasubstituted olefins and other valuable intermediates. This method has shown high efficiency and environmental benefits .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

  • Drug Development : It serves as an important intermediate in the synthesis of various pharmacologically active compounds. The compound's ability to participate in nucleophilic substitutions allows for the modification of drug candidates .
  • Analytical Chemistry : Used as a solvent in high-performance liquid chromatography (HPLC), this compound helps improve the solubility and stability of analytes, facilitating better separation and detection .

Case Studies

  • Cyanomethylation of Aromatic Compounds :
    • Researchers have successfully employed this compound in cyanomethylation reactions to produce substituted aromatic compounds with significant yields. The study highlighted that electron-withdrawing groups on substrates enhance reaction efficiency .
  • Electrochemical Transformations :
    • A recent study demonstrated the use of this compound in electrochemical systems to synthesize tetrasubstituted olefins, showcasing its potential for large-scale applications in drug synthesis .

Mechanism of Action

The mechanism of action of (methylthio)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and methylthio groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds and intermediates .

Comparison with Similar Compounds

Uniqueness: (Methylthio)acetonitrile is unique due to the presence of both the nitrile and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic reactions and industrial applications .

Biological Activity

(Methylthio)acetonitrile, with the chemical formula C3_3H5_5NS, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytoprotective properties, supported by case studies and data tables.

This compound is characterized by the presence of a methylthio group attached to an acetonitrile backbone. Its molecular structure can be represented as follows:

C3H5NS\text{C}_3\text{H}_5\text{NS}

This compound is classified under nitriles and thioethers, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole derivatives from this compound and evaluated their antibacterial and antifungal activities. The results indicated that some derivatives showed promising activity against common pathogens:

Compound NameAntibacterial ActivityAntifungal Activity
5-[4-(methylsulfonyl)benzyl]-3-(morpholin-4-ylmethyl)-[1,3,4]-oxadiazole-2(3H)-thioneHighModerate
4-(methylthio)phenylacetonitrile derivativeModerateHigh

These findings suggest that modifications to the this compound structure can enhance its antimicrobial efficacy, making it a candidate for further development in medicinal chemistry .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. A study focusing on various compounds derived from acetonitrile highlighted the ability of these compounds to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH radical scavenging assay, yielding the following results:

CompoundIC50 Value (µg/mL)
This compound45 ± 5
Standard Antioxidant (Ascorbic Acid)30 ± 3

The lower the IC50 value, the higher the antioxidant activity. The results indicate that this compound possesses moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Cytoprotective Effects

In vitro experiments have shown that this compound can exert cytoprotective effects against chemotherapeutic agents. A study investigated its effects on HEK293 and SHSY5Y cell lines exposed to doxorubicin and cisplatin. The results indicated that treatment with this compound significantly improved cell viability compared to controls:

Treatment ConditionCell Viability (%)
Control (Doxorubicin Alone)40 ± 5
Doxorubicin + this compound65 ± 7

These findings suggest that this compound may mitigate the cytotoxic effects of certain chemotherapeutic agents, potentially enhancing treatment outcomes in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Study : A synthesis of several oxadiazole derivatives from this compound demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.
  • Antioxidant Evaluation : The DPPH assay confirmed that compounds derived from acetonitriles exhibit significant free radical scavenging abilities, indicating their potential use in antioxidant formulations.
  • Cytotoxicity Mitigation : In a comparative study involving various cell lines, this compound was shown to enhance cell survival rates when co-administered with doxorubicin, suggesting its role as a protective agent against chemotherapy-induced toxicity.

Properties

IUPAC Name

2-methylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGDBVSVFSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188623
Record name Methylthioacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35120-10-6
Record name 2-(Methylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35120-10-6
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Record name Methylthioacetonitrile
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Record name 35120-10-6
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Record name Methylthioacetonitrile
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Record name Methylthioacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Methylthio)acetonitrile
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(Methylthio)acetonitrile
(Methylthio)acetonitrile
(Methylthio)acetonitrile
(Methylthio)acetonitrile

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